BM 957

Description

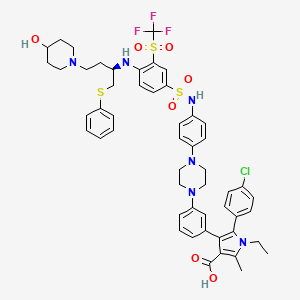

The exact mass of the compound 5-(4-Chlorophenyl)-1-ethyl-4-[3-[4-[4-[[4-[[(2R)-4-(4-hydroxypiperidin-1-yl)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylamino]phenyl]piperazin-1-yl]phenyl]-2-methylpyrrole-3-carboxylic acid is 1064.3013238 g/mol and the complexity rating of the compound is 1930. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(4-chlorophenyl)-1-ethyl-4-[3-[4-[4-[[4-[[(2R)-4-(4-hydroxypiperidin-1-yl)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylamino]phenyl]piperazin-1-yl]phenyl]-2-methylpyrrole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H56ClF3N6O7S3/c1-3-62-35(2)48(51(64)65)49(50(62)36-12-14-38(53)15-13-36)37-8-7-9-42(32-37)61-30-28-60(29-31-61)41-18-16-39(17-19-41)58-72(68,69)45-20-21-46(47(33-45)71(66,67)52(54,55)56)57-40(34-70-44-10-5-4-6-11-44)22-25-59-26-23-43(63)24-27-59/h4-21,32-33,40,43,57-58,63H,3,22-31,34H2,1-2H3,(H,64,65)/t40-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQCBFZDVUJBJNR-RRHRGVEJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=C1C2=CC=C(C=C2)Cl)C3=CC(=CC=C3)N4CCN(CC4)C5=CC=C(C=C5)NS(=O)(=O)C6=CC(=C(C=C6)NC(CCN7CCC(CC7)O)CSC8=CC=CC=C8)S(=O)(=O)C(F)(F)F)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C(=C(C(=C1C2=CC=C(C=C2)Cl)C3=CC(=CC=C3)N4CCN(CC4)C5=CC=C(C=C5)NS(=O)(=O)C6=CC(=C(C=C6)N[C@H](CCN7CCC(CC7)O)CSC8=CC=CC=C8)S(=O)(=O)C(F)(F)F)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H56ClF3N6O7S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1065.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BM-957: A Technical Guide to its Mechanism of Action in Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

BM-957 is a potent, small-molecule inhibitor of the anti-apoptotic proteins Bcl-2 and Bcl-xL, positioning it as a promising candidate in cancer therapeutics.[1] As a BH3 mimetic, BM-957 functions by disrupting the protein-protein interactions that prevent programmed cell death, or apoptosis, in cancer cells. Evasion of apoptosis is a hallmark of cancer, and by targeting the core machinery of this pathway, BM-957 aims to restore the natural process of cell death in malignant tissues.[1] This technical guide provides an in-depth overview of the mechanism of action of BM-957 in inducing apoptosis, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Core Mechanism of Action: The Intrinsic Pathway of Apoptosis

BM-957 induces apoptosis by selectively targeting the Bcl-2 family of proteins, which are central regulators of the intrinsic, or mitochondrial, pathway of apoptosis.[1][2] In healthy cells, a delicate balance exists between pro-apoptotic and anti-apoptotic members of this family. Cancer cells often overexpress anti-apoptotic proteins like Bcl-2 and Bcl-xL, which sequester pro-apoptotic "BH3-only" proteins (e.g., Bim, Bad, Puma) and the effector proteins Bax and Bak, thereby preventing apoptosis.[1]

BM-957 mimics the action of BH3-only proteins, binding with high affinity to the BH3-binding groove of Bcl-2 and Bcl-xL.[1] This competitive inhibition liberates pro-apoptotic proteins, particularly the "activator" BH3-only proteins like Bim. Once freed, these activators can directly engage and activate the effector proteins Bax and Bak. Activated Bax and Bak undergo a conformational change, leading to their oligomerization and the formation of pores in the outer mitochondrial membrane. This event, known as Mitochondrial Outer Membrane Permeabilization (MOMP), is a critical point of no return in the apoptotic cascade.

The formation of these pores leads to the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm, most notably cytochrome c. In the cytoplasm, cytochrome c binds to Apoptotic Protease-Activating Factor 1 (Apaf-1), triggering the assembly of a large protein complex called the apoptosome. The apoptosome then recruits and activates pro-caspase-9, an initiator caspase. Activated caspase-9, in turn, cleaves and activates effector caspases, primarily caspase-3 and caspase-7. These executioner caspases are responsible for the cleavage of a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation, cell shrinkage, and the formation of apoptotic bodies.

Quantitative Data

The efficacy of BM-957 has been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data available for BM-957 and its closely related analogue, ABT-737.

Table 1: Binding Affinities of BM-957

| Target Protein | Binding Affinity (Ki) |

| Bcl-2 | < 1 nM |

| Bcl-xL | < 1 nM |

Data from structure-based optimization studies.[1]

Table 2: Cellular Activity of BM-957

| Cell Line | Cancer Type | IC50 |

| H146 | Small-Cell Lung Cancer | ~20 nM |

| H1417 | Small-Cell Lung Cancer | ~20 nM |

IC50 values represent the concentration required to inhibit cell growth by 50%.[1]

Table 3: Apoptotic Induction by BM-957 in H146 Cells

| Treatment | Concentration | Time | Observation |

| BM-957 | 10 nM | 24 h | Robust cleavage of PARP and caspase-3 |

This demonstrates the induction of the apoptotic cascade at a low nanomolar concentration.[1]

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and processes involved in BM-957-induced apoptosis, the following diagrams have been generated using the Graphviz DOT language.

Caption: BM-957 signaling pathway in apoptosis.

Caption: General experimental workflow for assessing BM-957-induced apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of BM-957 in apoptosis. These protocols are based on standard procedures and should be optimized for specific cell lines and experimental conditions.

Cell Viability and IC50 Determination (MTS Assay)

Objective: To determine the concentration of BM-957 that inhibits cell growth by 50% (IC50).

Methodology:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare a serial dilution of BM-957 in culture medium.

-

Remove the old medium from the wells and add 100 µL of the BM-957 dilutions. Include wells with vehicle control (e.g., DMSO).

-

Incubate the plate for a predetermined time (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value using non-linear regression analysis.

Detection of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

Objective: To quantify the percentage of cells undergoing early and late apoptosis.

Methodology:

-

Seed cells in a 6-well plate and treat with various concentrations of BM-957 for the desired time.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

-

Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry within one hour.

-

Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Caspase-3/7 Activity Assay

Objective: To measure the activity of executioner caspases.

Methodology:

-

Seed cells in a white-walled 96-well plate and treat with BM-957.

-

After the treatment period, add the Caspase-Glo® 3/7 reagent directly to the wells.

-

Mix the contents of the wells by gentle shaking.

-

Incubate the plate at room temperature for 1-2 hours.

-

Measure the luminescence using a plate-reading luminometer.

-

The luminescent signal is proportional to the amount of caspase activity.

Western Blot Analysis of Apoptosis-Related Proteins

Objective: To detect changes in the expression and cleavage of key apoptotic proteins.

Methodology:

-

Treat cells with BM-957 and harvest them at different time points.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bcl-xL, Bax, Bak, cytochrome c, cleaved caspase-9, cleaved caspase-3, PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometric analysis can be performed to quantify changes in protein levels.

Conclusion

BM-957 is a potent and specific inhibitor of the anti-apoptotic proteins Bcl-2 and Bcl-xL. Its mechanism of action is centered on the induction of the intrinsic pathway of apoptosis. By disrupting the sequestration of pro-apoptotic proteins, BM-957 triggers a cascade of events including Bax/Bak activation, mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of caspases, ultimately leading to programmed cell death. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and harness the therapeutic potential of BM-957 and other BH3 mimetics in the fight against cancer.

References

An In-depth Technical Guide to Dual Bcl-2/Bcl-xL Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of dual Bcl-2/Bcl-xL inhibitors, a class of targeted therapies designed to induce apoptosis in cancer cells. This document details their mechanism of action, presents key preclinical and clinical data, outlines detailed experimental protocols for their evaluation, and visualizes the complex biological and developmental processes involved.

Introduction to Bcl-2 Family Proteins and Apoptosis

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic, or mitochondrial, pathway of apoptosis (programmed cell death).[1] This family includes both pro-apoptotic proteins (e.g., Bax, Bak, Bim, Bad, Puma, Noxa) and anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Bcl-w, Mcl-1, A1).[2][3] In healthy cells, a delicate balance between these opposing factions prevents unwanted cell death.[1] However, in many cancers, the overexpression of anti-apoptotic proteins like Bcl-2 and Bcl-xL allows malignant cells to evade apoptosis, contributing to tumor development and resistance to conventional therapies.[4][5]

Dual Bcl-2/Bcl-xL inhibitors are small molecules designed to mimic the action of pro-apoptotic BH3-only proteins.[6] They bind with high affinity to the hydrophobic groove of both Bcl-2 and Bcl-xL, displacing pro-apoptotic proteins like Bim.[7] This frees up Bax and Bak to oligomerize on the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of caspases, ultimately executing the apoptotic program.[2][3]

Mechanism of Action: A Visualized Pathway

The signaling cascade initiated by dual Bcl-2/Bcl-xL inhibitors is complex, involving a series of protein-protein interactions that culminate in apoptosis. The following diagram illustrates this intricate pathway.

Quantitative Data for Navitoclax (ABT-263)

Navitoclax is a potent, orally bioavailable small-molecule inhibitor of Bcl-2, Bcl-xL, and Bcl-w.[8] Its efficacy has been evaluated in a wide range of preclinical models and clinical trials.

Preclinical Activity

The following tables summarize the binding affinities and in vitro cytotoxicities of Navitoclax.

| Target Protein | Binding Affinity (Ki) |

| Bcl-2 | <1 nM |

| Bcl-xL | <1 nM |

| Bcl-w | <1 nM |

| Mcl-1 | No significant binding |

| A1 | No significant binding |

| Table 1: Binding affinities of Navitoclax for Bcl-2 family proteins.[8] |

| Cell Line | Cancer Type | IC50 (nM) |

| A549 | Non-Small Cell Lung Cancer | >13,000 |

| NCI-H460 | Non-Small Cell Lung Cancer | >13,000 |

| H1048 | Small Cell Lung Cancer | ~80 mg/kg/qd (in vivo) |

| H82 | Small Cell Lung Cancer | Minimally effective |

| Table 2: In vitro and in vivo efficacy of Navitoclax in various lung cancer cell lines.[9][10] |

Clinical Trial Data

Navitoclax has been investigated in numerous clinical trials, both as a monotherapy and in combination with other agents, across a range of hematologic malignancies and solid tumors.[2]

| Trial Identifier | Phase | Indication | Treatment | Key Efficacy Results |

| NCT03222609 | 2 | Myelofibrosis | Navitoclax + Ruxolitinib | 26.5% SVR35 at week 24; 41% SVR35 at any time.[11][12] |

| Phase 2a | Relapsed/Refractory Lymphoid Malignancies | Navitoclax Monotherapy | ORR: 23.1% (all patients); 33.3% in Arm B (CLL, etc.).[3] | |

| Phase 2 | Relapsed Small Cell Lung Cancer | Navitoclax Monotherapy | ORR: 2.6% (1 patient); Stable Disease: 23% (9 patients).[13] | |

| Table 3: Selected clinical trial results for Navitoclax. SVR35: ≥35% spleen volume reduction; ORR: Objective Response Rate. |

The most common dose-limiting toxicity of Navitoclax is on-target thrombocytopenia, resulting from the inhibition of Bcl-xL, which is crucial for platelet survival.[10][13]

Experimental Protocols

The evaluation of dual Bcl-2/Bcl-xL inhibitors relies on a suite of specialized in vitro and in vivo assays.

Fluorescence Polarization (FP) Binding Assay

This assay quantitatively measures the binding affinity of an inhibitor to a target protein.

Principle: A fluorescently labeled BH3 peptide (e.g., from Bim or Bad) is incubated with the target Bcl-2 family protein (e.g., Bcl-xL).[14] In the bound state, the larger complex tumbles slowly in solution, resulting in high fluorescence polarization.[14][15] When an inhibitor is added, it competes with the peptide for binding to the protein, displacing the fluorescent peptide.[16] The smaller, unbound peptide tumbles more rapidly, leading to a decrease in fluorescence polarization.[16]

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the purified recombinant Bcl-2 or Bcl-xL protein in an appropriate assay buffer (e.g., PBS with 0.01% Tween-20).

-

Prepare a stock solution of the fluorescently labeled BH3 peptide.

-

Prepare serial dilutions of the test inhibitor (e.g., Navitoclax).

-

-

Assay Setup (384-well plate format):

-

Add the assay buffer to all wells.

-

Add the test inhibitor at various concentrations.

-

Add the Bcl-2/Bcl-xL protein to all wells except the "free peptide" control.

-

Add the fluorescently labeled BH3 peptide to all wells.

-

-

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measurement: Read the fluorescence polarization on a plate reader equipped with the appropriate filters.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.

Caspase-Glo® 3/7 Apoptosis Assay

This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Principle: The assay provides a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence.[17] When added to cell cultures, the reagent lyses the cells and the substrate is cleaved by active caspase-3/7, releasing aminoluciferin.[1][17] This product is then used by luciferase to generate a "glow-type" luminescent signal that is proportional to the amount of caspase activity.[1]

Protocol:

-

Cell Culture and Treatment:

-

Seed cells in a 96-well white-walled plate and allow them to adhere overnight.

-

Treat the cells with the dual Bcl-2/Bcl-xL inhibitor at various concentrations for the desired time period (e.g., 24, 48, 72 hours). Include untreated and positive controls (e.g., staurosporine).

-

-

Assay Procedure:

-

Incubation: Incubate the plate at room temperature for 1-3 hours, protected from light.[1]

-

Measurement: Measure the luminescence using a plate-reading luminometer.[18]

-

Data Analysis: Normalize the luminescent signal to the untreated control to determine the fold-increase in caspase activity.

In Vivo Xenograft Model

This protocol outlines the establishment and use of a tumor xenograft model to evaluate the anti-tumor efficacy of a dual Bcl-2/Bcl-xL inhibitor.

Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the test compound, and tumor growth is monitored over time to assess the compound's efficacy.

Protocol:

-

Cell Preparation:

-

Culture the desired human cancer cell line (e.g., a small-cell lung cancer line known to be sensitive to Navitoclax) under sterile conditions.

-

Harvest the cells and resuspend them in a sterile, serum-free medium or a mixture of medium and Matrigel at a concentration of 1-10 x 10^6 cells per 100 µL.

-

-

Tumor Implantation:

-

Subcutaneously inject the cell suspension into the flank of 6-8 week old immunocompromised mice (e.g., NOD-SCID or nude mice).

-

-

Tumor Growth Monitoring:

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.[19]

-

-

Treatment:

-

Randomize the mice into treatment and control groups.

-

Administer the dual Bcl-2/Bcl-xL inhibitor (e.g., Navitoclax) via the appropriate route (e.g., oral gavage) at the desired dose and schedule. The control group should receive the vehicle.

-

-

Efficacy Assessment:

-

Continue to monitor tumor growth and the body weight of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for apoptosis markers).

-

-

Data Analysis: Plot the mean tumor volume over time for each group to visualize the treatment effect. Perform statistical analysis to determine the significance of any observed differences in tumor growth between the treated and control groups.

Visualizing Workflows and Logic

Experimental Workflow for BH3 Mimetic Evaluation

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel BH3 mimetic.

Logic Model for Dual Inhibitor Development

The decision to pursue a dual inhibitor over a selective inhibitor is based on a specific therapeutic rationale. This logic model outlines the key considerations.

Conclusion

Dual Bcl-2/Bcl-xL inhibitors represent a promising class of anti-cancer agents that directly target the apoptotic machinery. A thorough understanding of their mechanism of action, coupled with robust preclinical and clinical evaluation using the methodologies outlined in this guide, is essential for the successful development and application of these targeted therapies. While challenges such as on-target toxicities remain, ongoing research into combination strategies and next-generation inhibitors continues to expand the therapeutic potential of targeting the Bcl-2 family in oncology.

References

- 1. ulab360.com [ulab360.com]

- 2. drugpatentwatch.com [drugpatentwatch.com]

- 3. Safety and efficacy of navitoclax, a BCL-2 and BCL-XL inhibitor, in patients with relapsed or refractory lymphoid malignancies: results from a phase 2a study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bcl-2, Bcl-xL, and Bcl-w are not equivalent targets of ABT-737 and navitoclax (ABT-263) in lymphoid and leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Navitoclax Enhances the Therapeutic Effects of PLK1 Targeting on Lung Cancer Cells in 2D and 3D Culture Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. portlandpress.com [portlandpress.com]

- 11. Addition of Navitoclax to Ongoing Ruxolitinib Therapy for Patients With Myelofibrosis With Progression or Suboptimal Response: Phase II Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. mdpi.com [mdpi.com]

- 14. Development of a high-throughput fluorescence polarization assay for Bcl-x(L) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. bmglabtech.com [bmglabtech.com]

- 16. researchgate.net [researchgate.net]

- 17. Caspase-Glo® 3/7 Assay Protocol [promega.com]

- 18. promega.com [promega.com]

- 19. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

BM-957: A Technical Guide to a Potent Dual Bcl-2/Bcl-xL Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

BM-957 is a potent, small-molecule inhibitor of the anti-apoptotic proteins Bcl-2 and Bcl-xL, which are key regulators of the intrinsic apoptotic pathway.[1][2][3] Overexpression of Bcl-2 and Bcl-xL is a common mechanism by which cancer cells evade apoptosis, contributing to tumor progression and resistance to conventional therapies. BM-957 was developed through structure-based drug design to fit into the BH3 binding groove of Bcl-2 and Bcl-xL, thereby preventing their interaction with pro-apoptotic proteins and restoring the cell's natural apoptotic machinery. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of BM-957, including detailed experimental protocols and quantitative data.

Discovery and Design

BM-957 was rationally designed as a highly potent Bcl-2/Bcl-xL inhibitor. The design strategy focused on optimizing the binding affinity to the hydrophobic BH3 binding groove present on the surface of anti-apoptotic Bcl-2 family proteins. This groove is the natural binding site for pro-apoptotic "BH3-only" proteins like Bim, Bid, and Bad. By mimicking this natural interaction, small-molecule inhibitors can competitively block the sequestration of pro-apoptotic proteins, thus promoting apoptosis.[3]

The development of BM-957 involved the optimization of a 4,5-diphenyl-1H-pyrrole-3-carboxylic acid scaffold.[1] Structure-activity relationship (SAR) studies, guided by the crystal structure of a lead compound complexed with Bcl-xL, led to the identification of BM-957 (also referred to as compound 30 in the primary literature) as a molecule with sub-nanomolar binding affinity and potent cellular activity.[1]

Mechanism of Action

BM-957 exerts its pro-apoptotic effects by directly inhibiting the function of the anti-apoptotic proteins Bcl-2 and Bcl-xL. In healthy cells, a delicate balance between pro- and anti-apoptotic proteins of the Bcl-2 family dictates the cell's fate. In many cancers, this balance is shifted towards survival due to the overexpression of proteins like Bcl-2 and Bcl-xL. These anti-apoptotic proteins sequester pro-apoptotic effector proteins such as Bak and Bax, preventing them from oligomerizing at the mitochondrial outer membrane and inducing mitochondrial outer membrane permeabilization (MOMP).

BM-957 binds with high affinity to the BH3-binding groove of Bcl-2 and Bcl-xL, displacing pro-apoptotic BH3-only proteins. This leads to the liberation of Bak and Bax, which can then homo-oligomerize to form pores in the mitochondrial membrane. The subsequent release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm activates the caspase cascade, culminating in the execution of apoptosis.[3]

Quantitative Preclinical Data

The potency of BM-957 has been characterized through various in vitro assays, demonstrating its high affinity for its targets and its effectiveness in inhibiting the growth of cancer cell lines.

Table 1: Binding Affinity of BM-957

| Target | Ki (nM) | IC50 (nM) |

| Bcl-2 | 1.2 | 5.4 |

| Bcl-xL | <1 | 6.0 |

| Data sourced from MedChemExpress and corroborated by primary literature.[4] |

Table 2: Cell Growth Inhibition by BM-957

| Cell Line | Cancer Type | IC50 (nM) |

| NCI-H146 | Small-Cell Lung Cancer | ~20 |

| H1147 | Small-Cell Lung Cancer | ~20 |

| Data as reported in the primary discovery paper.[1][3] |

Key Experimental Protocols

This section details the methodologies for the pivotal experiments conducted during the preclinical evaluation of BM-957.

Bcl-2/Bcl-xL Binding Affinity Assay (Fluorescence Polarization)

This assay quantitatively measures the binding affinity of BM-957 to its target proteins.

-

Reagents: Recombinant human Bcl-2 and Bcl-xL proteins, a fluorescently labeled BH3 peptide probe (e.g., from Bim), assay buffer (e.g., PBS with 0.01% Tween-20), and BM-957 in a suitable solvent (e.g., DMSO).

-

Procedure:

-

A constant concentration of the target protein and the fluorescent probe are incubated together in the assay buffer in a microplate.

-

Serial dilutions of BM-957 are added to the wells.

-

The plate is incubated at room temperature to allow the binding to reach equilibrium.

-

The fluorescence polarization of each well is measured using a plate reader.

-

-

Data Analysis: The decrease in fluorescence polarization with increasing concentrations of BM-957 indicates the displacement of the fluorescent probe. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve. The Ki is calculated from the IC50 using the Cheng-Prusoff equation.

Cell Viability Assay for IC50 Determination

This assay determines the concentration of BM-957 required to inhibit the growth of cancer cell lines by 50%.

-

Cell Culture: NCI-H146 and H1147 small-cell lung cancer cells are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum) at 37°C in a humidified atmosphere with 5% CO2.

-

Procedure:

-

Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

The following day, the media is replaced with fresh media containing serial dilutions of BM-957.

-

Cells are incubated for a specified period (e.g., 72 hours).

-

A cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent) is added to each well, and the plate is incubated according to the manufacturer's instructions.

-

The absorbance or fluorescence is measured using a microplate reader.

-

-

Data Analysis: The results are expressed as a percentage of the viability of untreated control cells. The IC50 value is calculated by plotting the percentage of cell viability against the log of the BM-957 concentration and fitting the data to a dose-response curve.

Western Blot for PARP and Caspase-3 Cleavage

This assay provides evidence of apoptosis induction by detecting the cleavage of key apoptotic markers.

-

Cell Treatment and Lysis:

-

NCI-H146 cells are treated with various concentrations of BM-957 (e.g., as low as 10 nM) for a set time (e.g., 24 hours).[1][3]

-

Both floating and adherent cells are collected, washed with PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or BSA in TBST.

-

The membrane is incubated overnight at 4°C with primary antibodies specific for cleaved PARP and cleaved caspase-3. An antibody for a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Analysis: The presence of the cleaved forms of PARP (89 kDa fragment) and caspase-3 (17/19 kDa fragments) indicates the activation of the apoptotic cascade.

In Vivo Xenograft Model

This model assesses the anti-tumor efficacy of BM-957 in a living organism.

-

Animal Model: Severe combined immunodeficient (SCID) mice are used. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

-

Tumor Implantation: NCI-H146 cells are harvested, resuspended in a mixture of media and Matrigel, and injected subcutaneously into the flanks of the mice.

-

Treatment:

-

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Mice are randomized into control and treatment groups.

-

BM-957 is administered at a well-tolerated dose (e.g., 25 mg/kg) via an appropriate route (e.g., intravenous injection) on a defined schedule (e.g., daily for 5 days a week for 2 weeks).[4]

-

The control group receives the vehicle solution.

-

-

Efficacy Assessment:

-

Tumor volume is measured regularly (e.g., twice a week) using calipers.

-

Animal body weight and general health are monitored as indicators of toxicity.

-

At the end of the study, the extent of tumor growth inhibition or regression is calculated.

-

-

Results: BM-957 has been shown to induce rapid, complete, and durable tumor regression in the H146 small-cell lung cancer xenograft model at a well-tolerated dose.[1][3][4]

Conclusion

BM-957 is a highly potent dual inhibitor of Bcl-2 and Bcl-xL that has demonstrated significant preclinical activity. Its rational design has resulted in a compound with sub-nanomolar binding affinities and low nanomolar cellular efficacy in relevant cancer models. The robust induction of apoptosis, confirmed by the cleavage of PARP and caspase-3, and the dramatic tumor regression observed in in vivo models, underscore the potential of BM-957 as a therapeutic candidate. Further development and clinical investigation of BM-957 and similar molecules are warranted to translate these promising preclinical findings into effective cancer therapies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Structure-based discovery of BM-957 as a potent small-molecule inhibitor of Bcl-2 and Bcl-xL capable of achieving complete tumor regression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-Based Discovery of BM-957 as a Potent Small-Molecule Inhibitor of Bcl-2 and Bcl-xL Capable of Achieving Complete Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

BM-957: A Potent Dual Inhibitor of Bcl-2 and Bcl-xL with Sub-Nanomolar Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

BM-957 is a highly potent small-molecule inhibitor targeting the anti-apoptotic proteins Bcl-2 and Bcl-xL, key regulators of the intrinsic apoptosis pathway. This technical guide provides a comprehensive overview of the binding affinity of BM-957 for various Bcl-2 family proteins, detailed experimental protocols for the assays used to determine these affinities, and a visualization of the relevant biological pathways and experimental workflows.

Quantitative Binding Affinity of BM-957

BM-957, a derivative of the 4,5-diphenyl-1H-pyrrole-3-carboxylic acid class of inhibitors, demonstrates high-affinity binding to the BH3-binding groove of both Bcl-2 and Bcl-xL. This potent inhibition disrupts the sequestration of pro-apoptotic proteins, thereby promoting apoptosis in cancer cells that overexpress these anti-apoptotic proteins.

The binding affinities of BM-957 and its analogs for various Bcl-2 family members have been determined using multiple biophysical and biochemical assays. The key quantitative data is summarized in the table below.

| Bcl-2 Family Protein | Binding Affinity (Ki) | Method | Reference |

| Bcl-2 | < 1 nM | Fluorescence Polarization Assay | [1] |

| Bcl-xL | < 1 nM | Fluorescence Polarization Assay | [1] |

| Mcl-1 | No appreciable binding up to 5 µM | Not specified | [1] |

Experimental Protocols

The determination of the binding affinity of BM-957 for Bcl-2 family proteins relies on robust and sensitive experimental techniques. Below are detailed methodologies for the key experiments cited.

Fluorescence Polarization (FP) Assay for Ki Determination

This competitive binding assay measures the displacement of a fluorescently labeled BH3 peptide from a Bcl-2 family protein by an unlabeled inhibitor (e.g., BM-957).

Materials:

-

Recombinant human Bcl-2, Bcl-xL, or other Bcl-2 family proteins.

-

Fluorescently labeled BH3 peptide probe (e.g., FITC-Bad or FITC-Bim).

-

BM-957 or other test compounds.

-

Assay Buffer: Phosphate-buffered saline (PBS) pH 7.4, containing 0.05% Tween-20.

-

Black, low-volume 384-well microplates.

-

A microplate reader equipped with fluorescence polarization optics.

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the Bcl-2 family protein in assay buffer. The final concentration in the assay will depend on the Kd of the fluorescent probe.

-

Prepare a stock solution of the fluorescently labeled BH3 peptide in assay buffer. The final concentration should be low (typically in the low nanomolar range) to ensure that the majority of the probe is bound to the protein in the absence of an inhibitor.

-

Prepare a serial dilution of BM-957 in assay buffer.

-

-

Assay Setup:

-

Add the Bcl-2 family protein to the wells of the microplate.

-

Add the fluorescently labeled BH3 peptide to the wells.

-

Add the serially diluted BM-957 or control vehicle to the wells.

-

The final volume in each well is typically 20-25 µL.

-

-

Incubation:

-

Incubate the plate at room temperature for a specified period (e.g., 2 hours) to allow the binding reaction to reach equilibrium. Protect the plate from light.

-

-

Measurement:

-

Measure the fluorescence polarization (in milli-polarization units, mP) using a plate reader. The excitation and emission wavelengths will depend on the fluorophore used (e.g., 485 nm excitation and 535 nm emission for FITC).

-

-

Data Analysis:

-

The data is plotted as fluorescence polarization versus the logarithm of the inhibitor concentration.

-

The IC50 value (the concentration of inhibitor that displaces 50% of the fluorescent probe) is determined by fitting the data to a sigmoidal dose-response curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Probe]/Kd), where [Probe] is the concentration of the fluorescent probe and Kd is the dissociation constant of the probe for the protein.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is another powerful technique for quantifying protein-protein interactions and their inhibition.

Materials:

-

His-tagged recombinant Bcl-2 family protein.

-

Biotinylated BH3 peptide.

-

Terbium (Tb)-conjugated anti-His antibody (donor).

-

Streptavidin-conjugated fluorophore (e.g., d2 or Alexa Fluor 647) (acceptor).

-

BM-957 or other test compounds.

-

TR-FRET assay buffer.

-

Low-volume white microplates.

-

A TR-FRET compatible microplate reader.

Procedure:

-

Reagent Preparation: Prepare stock solutions of all reagents in the TR-FRET assay buffer.

-

Assay Reaction:

-

In the wells of a microplate, combine the His-tagged Bcl-2 protein, biotinylated BH3 peptide, and serially diluted BM-957.

-

Add the Tb-conjugated anti-His antibody and the streptavidin-conjugated acceptor fluorophore.

-

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-3 hours) to allow for complex formation.

-

Measurement: Measure the TR-FRET signal using a plate reader with appropriate excitation (e.g., 340 nm) and emission (e.g., 620 nm for Terbium and 665 nm for the acceptor) wavelengths, with a time delay to reduce background fluorescence.

-

Data Analysis: The TR-FRET ratio (acceptor emission / donor emission) is calculated. The IC50 value is determined by plotting the TR-FRET ratio against the inhibitor concentration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the core signaling pathway involving Bcl-2 family proteins and the general workflow of a competitive binding assay.

Caption: Intrinsic apoptosis pathway regulation by Bcl-2 family proteins and the inhibitory action of BM-957.

Caption: General workflow for a competitive binding assay to determine inhibitor potency.

References

The Structural Basis of BM-957 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural basis for the inhibitory activity of BM-957, a potent small-molecule inhibitor of the anti-apoptotic proteins Bcl-2 and Bcl-xL. The information presented herein is compiled from the seminal research that led to its discovery and is intended to serve as a comprehensive resource for professionals in the fields of oncology, structural biology, and medicinal chemistry.

Core Inhibition Mechanism

BM-957 is a rationally designed inhibitor that targets the BH3 binding groove of Bcl-2 family proteins.[1][2] These anti-apoptotic proteins, frequently overexpressed in cancer cells, sequester pro-apoptotic proteins (containing a BH3 domain) to prevent programmed cell death.[1] BM-957 mimics the action of these pro-apoptotic proteins by occupying the BH3 binding groove, thereby liberating the pro-apoptotic partners and triggering the apoptotic cascade.[1] The design of BM-957 was a result of structure-based optimization of a 4,5-diphenyl-1H-pyrrole-3-carboxylic acid scaffold.[1][2]

Quantitative Binding and Activity Data

The potency of BM-957 has been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data, demonstrating its high-affinity binding to Bcl-2 and Bcl-xL and its potent anti-proliferative activity in cancer cell lines.

| Target Protein | Binding Affinity (Kᵢ) |

| Bcl-2 | < 1 nM[1][2] |

| Bcl-xL | < 1 nM[1][2] |

| Cell Line | Cancer Type | IC₅₀ |

| H146 | Small-cell lung cancer | ~20 nM[1] |

| H1417 | Small-cell lung cancer | ~20 nM |

Structural Insights from X-ray Crystallography

The development of BM-957 was guided by the crystal structure of a potent lead compound complexed with Bcl-xL.[1][2] This structural information was pivotal in optimizing the inhibitor's interactions with the target protein. The pyrrole-based core of the inhibitor series occupies the hydrophobic BH3 binding groove. Key interactions include:

-

Hydrophobic Interactions: The diphenyl groups of the core scaffold make extensive hydrophobic contacts with conserved hydrophobic pockets within the BH3 binding groove of Bcl-xL.

-

Hydrogen Bonding: The carboxylic acid moiety forms critical hydrogen bonds with conserved residues in the binding groove, anchoring the inhibitor.

-

Structure-Activity Relationship (SAR): The optimization process involved modifications to the core structure to enhance binding affinity and cellular potency, leading to the final structure of BM-957.

While the specific crystal structure of BM-957 in complex with Bcl-2 or Bcl-xL is not publicly available, the structure of its precursor in complex with Bcl-xL (PDB ID: 3SPF) provides a strong model for its binding mode.[2]

Experimental Protocols

The following are summaries of the key experimental methodologies employed in the characterization of BM-957.

Protein Expression and Purification

Recombinant human Bcl-2 and Bcl-xL proteins were typically expressed in E. coli as glutathione S-transferase (GST) fusion proteins. The fusion proteins were purified from bacterial lysates using glutathione-agarose affinity chromatography. Following purification, the GST tag was cleaved by a specific protease (e.g., thrombin or PreScission protease), and the target protein was further purified by ion-exchange and size-exclusion chromatography to ensure high purity and homogeneity.

In Vitro Binding Assays

The binding affinities of BM-957 to Bcl-2 and Bcl-xL were determined using a competitive fluorescence polarization (FP) assay. In this assay, a fluorescently labeled BH3 peptide is displaced from the BH3 binding groove of the target protein by the inhibitor. The change in fluorescence polarization is measured as a function of the inhibitor concentration, allowing for the determination of the inhibition constant (Kᵢ).

Cell-Based Assays

The anti-proliferative activity of BM-957 was assessed using cell viability assays, such as the MTT or CellTiter-Glo assay, in various cancer cell lines. Cells were treated with increasing concentrations of BM-957 for a defined period (e.g., 72 hours), and cell viability was measured. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, was then calculated from the dose-response curves.

Western Blot Analysis

To confirm the mechanism of action, western blot analysis was performed to detect the induction of apoptosis. Cancer cells were treated with BM-957, and cell lysates were collected at different time points. The levels of key apoptotic markers, such as cleaved caspase-3 and cleaved PARP, were analyzed by immunoblotting with specific antibodies.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathway targeted by BM-957 and a typical experimental workflow for its characterization.

References

- 1. Structure-Based Discovery of BM-957 as a Potent Small-Molecule Inhibitor of Bcl-2 and Bcl-xL Capable of Achieving Complete Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-based discovery of BM-957 as a potent small-molecule inhibitor of Bcl-2 and Bcl-xL capable of achieving complete tumor regression - PubMed [pubmed.ncbi.nlm.nih.gov]

in vitro characterization of BM 957

An In-depth Technical Guide to the In Vitro Characterization of BM 957

This technical guide provides a comprehensive overview of the , a potent small-molecule inhibitor of the anti-apoptotic proteins Bcl-2 and Bcl-xL. The data and methodologies presented are targeted towards researchers, scientists, and professionals involved in drug development and cancer research.

Mechanism of Action

This compound functions as a dual inhibitor of Bcl-2 and Bcl-xL, two key members of the B-cell lymphoma 2 (Bcl-2) family of proteins that regulate apoptosis, or programmed cell death. In many cancers, these anti-apoptotic proteins are overexpressed, enabling cancer cells to evade apoptosis and resist treatment.[1] this compound is designed to bind to a specific hydrophobic groove (the BH3 binding groove) on Bcl-2 and Bcl-xL.[1] This binding competitively inhibits the interaction of Bcl-2/Bcl-xL with pro-apoptotic proteins such as Bim, Bid, and Bad.[1] By disrupting this interaction, this compound effectively neutralizes the anti-apoptotic function of Bcl-2 and Bcl-xL, thereby promoting apoptosis in cancer cells that are dependent on these proteins for survival.[1]

Signaling Pathway of this compound

The diagram below illustrates the signaling pathway affected by this compound. Under normal conditions, pro-survival proteins Bcl-2 and Bcl-xL sequester pro-apoptotic proteins, preventing apoptosis. This compound disrupts this balance, leading to the activation of the apoptotic cascade.

Caption: Signaling pathway of this compound-mediated apoptosis.

Quantitative Data

The following tables summarize the key quantitative data for this compound from in vitro assays.

Table 1: Binding Affinity of this compound

| Target Protein | Binding Affinity (Ki) |

| Bcl-2 | <1 nM |

| Bcl-xL | <1 nM |

Table 2: Cell Growth Inhibition by this compound

| Cell Line | Cancer Type | IC50 |

| H146 | Small-Cell Lung Cancer | ~20 nM |

| H1147 | Small-Cell Lung Cancer | ~20 nM |

Table 3: Apoptosis Induction by this compound in H146 Cells

| Treatment Concentration | Time | Apoptotic Marker | Result |

| 10 nM | 24 hours | PARP Cleavage | Robust Cleavage |

| 10 nM | 24 hours | Caspase-3 Cleavage | Robust Cleavage |

Experimental Protocols

Detailed experimental protocols for the key in vitro characterization assays for this compound are outlined below.

Binding Affinity Assay (Ki Determination)

This assay is designed to determine the binding affinity of this compound to its target proteins, Bcl-2 and Bcl-xL. A common method is a competitive binding assay using fluorescence polarization.

-

Reagents:

-

Recombinant human Bcl-2 and Bcl-xL proteins.

-

A fluorescently labeled peptide probe that binds to the BH3 groove of Bcl-2/Bcl-xL (e.g., a fluorescein-labeled Bad BH3 peptide).

-

This compound at various concentrations.

-

Assay buffer (e.g., phosphate-buffered saline with a surfactant).

-

-

Procedure:

-

A fixed concentration of the recombinant target protein (Bcl-2 or Bcl-xL) is incubated with a fixed concentration of the fluorescent peptide probe.

-

This compound is added in a serial dilution to compete with the fluorescent probe for binding to the target protein.

-

The reaction is incubated to reach equilibrium.

-

The fluorescence polarization of the solution is measured using a suitable plate reader. The displacement of the fluorescent probe by this compound results in a decrease in fluorescence polarization.

-

The Ki value is calculated from the IC50 of the competition curve using the Cheng-Prusoff equation.

-

Cell Growth Inhibition Assay (IC50 Determination)

This assay measures the concentration of this compound required to inhibit the growth of cancer cell lines by 50%.

-

Cell Lines and Culture:

-

H146 and H1147 small-cell lung cancer cell lines.

-

Cells are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics, and grown in a humidified incubator at 37°C with 5% CO2.

-

-

Procedure:

-

Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

-

This compound is serially diluted in culture medium and added to the cells. A vehicle control (e.g., DMSO) is also included.

-

The plates are incubated for a specified period (e.g., 72 hours).

-

Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.

-

The absorbance or luminescence is measured, and the data is normalized to the vehicle control.

-

The IC50 value is calculated by fitting the dose-response curve with a non-linear regression model.

-

Caption: Generalized workflow for IC50 determination.

Apoptosis Induction Assay (Western Blot)

This assay is used to detect the cleavage of PARP and caspase-3, which are hallmarks of apoptosis.

-

Reagents and Equipment:

-

H146 cells.

-

This compound.

-

Lysis buffer.

-

Primary antibodies against total and cleaved PARP and caspase-3.

-

Secondary antibodies conjugated to horseradish peroxidase (HRP).

-

Chemiluminescent substrate.

-

SDS-PAGE and Western blotting equipment.

-

-

Procedure:

-

H146 cells are treated with this compound (e.g., at 10 nM) and a vehicle control for 24 hours.

-

Cells are harvested and lysed to extract total protein.

-

Protein concentration is determined using a method like the BCA assay.

-

Equal amounts of protein from each sample are separated by size using SDS-PAGE.

-

The separated proteins are transferred to a PVDF membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for cleaved PARP and cleaved caspase-3.

-

After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.

-

The membrane is treated with a chemiluminescent substrate, and the resulting signal is detected using an imaging system. The presence of cleaved forms of PARP and caspase-3 indicates apoptosis induction.

-

References

BM-957: A Potent Dual Bcl-2/Bcl-xL Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

BM-957 is a promising small-molecule inhibitor targeting the anti-apoptotic proteins Bcl-2 and Bcl-xL, which are frequently overexpressed in various cancers and contribute to therapeutic resistance.[1] Developed through structure-based design, BM-957 exhibits sub-nanomolar binding affinity for its targets and has demonstrated potent anti-tumor activity in preclinical models, including complete and durable tumor regression in small-cell lung cancer xenografts.[1][2] This technical guide provides a comprehensive overview of BM-957, including its mechanism of action, quantitative preclinical data, and detailed experimental methodologies, to support further research and development of this potential anti-cancer agent.

Introduction

Evasion of apoptosis is a hallmark of cancer, enabling tumor cells to survive and proliferate despite cellular damage and anti-cancer treatments. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway.[1] Anti-apoptotic members, such as Bcl-2 and Bcl-xL, sequester pro-apoptotic proteins, preventing the initiation of programmed cell death. Overexpression of Bcl-2 and Bcl-xL is a common feature in many malignancies and is associated with poor prognosis and resistance to chemotherapy.[1]

BM-957 is a derivative of the diphenyl-pyrrole-carboxamide scaffold and was designed as a potent inhibitor of both Bcl-2 and Bcl-xL.[3] By mimicking the action of pro-apoptotic BH3-only proteins, BM-957 binds to the hydrophobic groove of Bcl-2 and Bcl-xL, displacing pro-apoptotic proteins and thereby initiating the apoptotic cascade.[1] Preclinical studies have highlighted its potential as a highly effective anti-cancer agent.[1][4]

Quantitative Preclinical Data

The efficacy of BM-957 has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data available for BM-957.

Table 1: In Vitro Binding Affinity and Inhibitory Activity of BM-957

| Target | Binding Affinity (Ki) | Inhibitory Concentration (IC50) | Cell Lines | Reference |

| Bcl-2 | < 1 nM | 5.4 nM | - | [2][5] |

| Bcl-xL | < 1 nM | 6.0 nM | - | [2][5] |

| H1417 (SCLC) | - | 21 nM | Small-Cell Lung Cancer | [2][5] |

| H146 (SCLC) | - | ~20 nM | Small-Cell Lung Cancer | [6][1] |

SCLC: Small-Cell Lung Cancer

Table 2: In Vivo Efficacy of BM-957 in a Small-Cell Lung Cancer Xenograft Model (H146)

| Dosing Schedule | Route of Administration | Outcome | Mouse Strain | Reference |

| 25 mg/kg daily, 5 days/week for 2 weeks | Intravenous | Complete and durable tumor regression | SCID Mice | [2][5] |

Mechanism of Action: Induction of Apoptosis

BM-957 functions as a BH3 mimetic, directly targeting the anti-apoptotic proteins Bcl-2 and Bcl-xL. By binding to these proteins, BM-957 disrupts their interaction with pro-apoptotic Bcl-2 family members like Bim, Bid, and Bad. This leads to the activation of the pro-apoptotic effector proteins Bax and Bak, which oligomerize and insert into the outer mitochondrial membrane, causing mitochondrial outer membrane permeabilization (MOMP). MOMP results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, activating the caspase cascade and ultimately leading to apoptotic cell death.[3] This is evidenced by the robust cleavage of PARP and caspase-3 observed in cancer cells treated with BM-957.[1]

Signaling Pathway Diagram

Caption: Mechanism of action of BM-957 in inducing apoptosis.

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the anti-cancer activity of BM-957.

Cell Viability Assay

This protocol is a general guideline for assessing the effect of BM-957 on the growth of cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of BM-957 in cancer cell lines.

Materials:

-

Cancer cell lines (e.g., H146, H1417)

-

Complete cell culture medium

-

BM-957 stock solution (dissolved in a suitable solvent like DMSO)

-

96-well microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

-

Solubilization buffer (e.g., DMSO or a detergent-based solution)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of BM-957 in complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of BM-957. Include a vehicle control (medium with the same concentration of solvent as the highest BM-957 concentration).

-

Incubate the plates for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Western Blot Analysis for Apoptosis Markers

This protocol describes the detection of apoptosis markers such as cleaved PARP and cleaved caspase-3.

Objective: To confirm that BM-957 induces apoptosis in cancer cells.

Materials:

-

Cancer cell lines

-

BM-957

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies against PARP, cleaved PARP, caspase-3, and cleaved caspase-3

-

Loading control antibody (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with BM-957 at various concentrations and for different time points.

-

Harvest the cells and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

Experimental Workflow Diagram

Caption: General experimental workflow for preclinical evaluation of BM-957.

Conclusion and Future Directions

BM-957 is a potent dual inhibitor of Bcl-2 and Bcl-xL with significant anti-cancer potential, particularly in malignancies dependent on these anti-apoptotic proteins for survival. The preclinical data strongly support its further investigation as a therapeutic agent. Future research should focus on:

-

Combination Therapies: Evaluating the synergistic effects of BM-957 with standard-of-care chemotherapies and other targeted agents.

-

Biomarker Discovery: Identifying predictive biomarkers to select patient populations most likely to respond to BM-957 treatment.

-

Pharmacokinetics and Toxicology: Conducting comprehensive studies to determine the pharmacokinetic profile and assess the safety of BM-957 in more advanced preclinical models.

-

Clinical Trials: Progressing BM-957 into early-phase clinical trials to evaluate its safety, tolerability, and preliminary efficacy in cancer patients.

The in-depth understanding of BM-957's mechanism and its robust preclinical activity make it a compelling candidate for continued development in the quest for novel and effective cancer therapies.

References

- 1. Structure-Based Discovery of BM-957 as a Potent Small-Molecule Inhibitor of Bcl-2 and Bcl-xL Capable of Achieving Complete Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mesoscale.com [mesoscale.com]

- 5. researchgate.net [researchgate.net]

- 6. Structure-based discovery of BM-957 as a potent small-molecule inhibitor of Bcl-2 and Bcl-xL capable of achieving complete tumor regression - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for BM-957 in Cell Culture Experiments

A word of caution: Initial research has identified BM-957 as a potent dual inhibitor of the anti-apoptotic proteins Bcl-2 and Bcl-xL, and not as a dual S6K1 and Akt/PKB inhibitor. These application notes are based on its well-documented function as a Bcl-2/Bcl-xL inhibitor.

Introduction

BM-957 is a highly potent small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) and Bcl-xL proteins.[1][2] In normal physiology, Bcl-2 and Bcl-xL are key regulators of the intrinsic apoptotic pathway, preventing programmed cell death. Many cancer cells overexpress these proteins, which contributes to their survival and resistance to chemotherapy.[3] By binding to the BH3-binding groove of Bcl-2 and Bcl-xL with high affinity, BM-957 disrupts their interaction with pro-apoptotic proteins (e.g., Bim, Bad, Bak, Bax), thereby unleashing the apoptotic cascade and leading to cancer cell death.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of BM-957 in cell culture experiments to study its effects on apoptosis and cell viability.

Mechanism of Action: Inhibition of Bcl-2/Bcl-xL

BM-957 functions as a BH3 mimetic, competitively binding to a hydrophobic groove on Bcl-2 and Bcl-xL. This binding displaces pro-apoptotic BH3-only proteins, which can then activate the effector proteins Bak and Bax. Activated Bak and Bax oligomerize in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, culminating in apoptosis.

Quantitative Data Summary

The following table summarizes the reported in vitro activity of BM-957.

| Parameter | Cell Line | Value | Reference |

| Binding Affinity (Ki) | Bcl-2 | <1 nM | [1][2] |

| Bcl-xL | <1 nM | [1][2] | |

| Cell Growth Inhibition (IC50) | H146 (Small Cell Lung Cancer) | ~20 nM | [2] |

| H1147 (Small Cell Lung Cancer) | ~20 nM | [2] | |

| Apoptosis Induction | H146 (Small Cell Lung Cancer) | Robust PARP and caspase-3 cleavage at 10 nM (24h) | [2] |

Experimental Protocols

Protocol 1: Cell Viability Assay

This protocol outlines the use of a standard colorimetric assay (e.g., MTT, XTT) to determine the effect of BM-957 on cancer cell viability.

References

- 1. Structure-based discovery of BM-957 as a potent small-molecule inhibitor of Bcl-2 and Bcl-xL capable of achieving complete tumor regression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-Based Discovery of BM-957 as a Potent Small-Molecule Inhibitor of Bcl-2 and Bcl-xL Capable of Achieving Complete Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Determining the IC50 of BM-957 in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

BM-957 is a potent, small-molecule inhibitor targeting the anti-apoptotic proteins Bcl-2 and Bcl-xL.[1][2] These proteins are key regulators of the intrinsic apoptotic pathway and are frequently overexpressed in various cancer types, contributing to tumor cell survival and resistance to conventional therapies. By mimicking the action of pro-apoptotic BH3-only proteins, BM-957 binds to the BH3-binding groove of Bcl-2 and Bcl-xL, thereby neutralizing their inhibitory effect on apoptosis and promoting cancer cell death. This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of BM-957 in cancer cell lines, along with data on its activity and a diagram of the targeted signaling pathway.

Mechanism of Action of BM-957

BM-957 functions as a BH3 mimetic, a class of drugs designed to restore the apoptotic signaling pathway in cancer cells. The Bcl-2 family of proteins consists of both pro-apoptotic (e.g., Bax, Bak, Bad, Bid, Bim) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members. In cancer cells, the overexpression of anti-apoptotic proteins like Bcl-2 and Bcl-xL leads to the sequestration of pro-apoptotic proteins, preventing the activation of the caspase cascade and subsequent cell death. BM-957 competitively binds to the hydrophobic groove of Bcl-2 and Bcl-xL, displacing pro-apoptotic BH3-only proteins. This liberation of pro-apoptotic factors allows for the activation of Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and ultimately, caspase-mediated apoptosis.

Figure 1: Simplified signaling pathway of BM-957-induced apoptosis.

Quantitative Data: IC50 of BM-957 in Cancer Cell Lines

The IC50 value represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro. For BM-957, this is the concentration that reduces the viability of a cancer cell population by 50%. The following table summarizes the available IC50 data for BM-957.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| H146 | Small-Cell Lung Cancer | ~20 | [3] |

| H1147 | Small-Cell Lung Cancer | ~20 | [3] |

| H1417 | Small-Cell Lung Cancer | 21 | [1] |

| H146 | Small-Cell Lung Cancer | 22 | [1] |

| Biochemical Assay | |||

| Bcl-2 | - | 5.4 | [1][2] |

| Bcl-xL | - | 6.0 | [1][2] |

Note: The efficacy of BM-957 in other cancer cell lines should be determined experimentally.

Experimental Protocols for IC50 Determination

The following are detailed protocols for commonly used cell viability assays to determine the IC50 of BM-957.

Experimental Workflow Overview

Figure 2: General workflow for IC50 determination.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

BM-957

-

MTT solution (5 mg/mL in PBS, sterile-filtered)

-

Dimethyl sulfoxide (DMSO)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Plate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding:

-

Harvest and count cells in the logarithmic growth phase.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Include wells with medium only for blank measurements.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare a stock solution of BM-957 in DMSO.

-

Perform serial dilutions of BM-957 in complete medium to achieve the desired final concentrations (e.g., a range from 0.1 nM to 10 µM).

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

-

Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

-

Formazan Solubilization:

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each drug concentration relative to the vehicle control (100% viability).

-

Plot the percentage of cell viability against the logarithm of the drug concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Protocol 2: AlamarBlue™ (Resazurin) Assay

Principle: This fluorescent/colorimetric assay uses the redox indicator resazurin to measure cell viability. Metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. The amount of resorufin produced is proportional to the number of viable cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

BM-957

-

AlamarBlue™ reagent

-

96-well black, clear-bottom plates (for fluorescence) or standard clear plates (for absorbance)

-

Multichannel pipette

-

Plate reader (fluorescence: Ex/Em ~560/590 nm; absorbance: 570 nm and 600 nm)

Procedure:

-

Cell Seeding and Drug Treatment:

-

Follow steps 1 and 2 from the MTT assay protocol.

-

-

AlamarBlue™ Addition and Incubation:

-

After the drug incubation period, add AlamarBlue™ reagent to each well at a volume equal to 10% of the culture volume (e.g., 10 µL for a 100 µL culture).

-

Incubate the plate for 1-4 hours (or longer for higher sensitivity) at 37°C, protected from direct light.

-

-

Data Acquisition:

-

Fluorescence: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

-

Absorbance: Measure the absorbance at 570 nm and use 600 nm as a reference wavelength.

-

-

Data Analysis:

-

Subtract the background fluorescence/absorbance from all readings.

-

Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.

-

Plot the data and determine the IC50 value as described in the MTT protocol.

-

Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay

Principle: This is a homogeneous, luminescent assay that quantifies ATP, an indicator of metabolically active cells. The assay reagent contains a thermostable luciferase that generates a "glow-type" luminescent signal proportional to the amount of ATP present.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

BM-957

-

CellTiter-Glo® Reagent

-

96-well opaque-walled plates (for luminescence)

-

Multichannel pipette

-

Luminometer

Procedure:

-

Reagent Preparation:

-

Thaw the CellTiter-Glo® Buffer and equilibrate the lyophilized CellTiter-Glo® Substrate to room temperature.

-

Reconstitute the substrate with the buffer to form the CellTiter-Glo® Reagent. Mix gently until the substrate is fully dissolved.

-

-

Cell Seeding and Drug Treatment:

-

Follow steps 1 and 2 from the MTT assay protocol, using opaque-walled plates.

-

-

Assay Procedure:

-

After the drug incubation period, allow the plate to equilibrate to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition:

-

Measure the luminescence of each well using a luminometer.

-

-

Data Analysis:

-

Subtract the background luminescence from all readings.

-

Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.

-

Plot the data and determine the IC50 value as described in the MTT protocol.

-

Conclusion

BM-957 is a potent dual inhibitor of Bcl-2 and Bcl-xL, demonstrating low nanomolar efficacy in certain cancer cell lines. The protocols provided herein offer robust and reliable methods for determining the IC50 of BM-957 in a variety of cancer cell models. The choice of assay may depend on the specific cell line, experimental setup, and available equipment. Accurate determination of IC50 values is a critical step in the preclinical evaluation of novel anticancer agents like BM-957 and provides a foundation for further mechanistic and in vivo studies.

References

Application Notes and Protocols for BM 957: A Potent Bcl-2/Bcl-xL Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

BM 957 is a highly potent, small-molecule dual inhibitor of the anti-apoptotic proteins B-cell lymphoma 2 (Bcl-2) and B-cell lymphoma-extra large (Bcl-xL).[1] By targeting these key regulators of the intrinsic apoptotic pathway, this compound can induce programmed cell death in cancer cells that overexpress these proteins, making it a promising candidate for cancer therapy. These application notes provide detailed information on the solubility of this compound and protocols for its preparation and use in common in vitro experiments.

Physicochemical and Biological Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₅₂H₅₆ClF₃N₆O₇S₃ | |

| Molecular Weight | 1065.68 g/mol | |

| Target | Bcl-2 and Bcl-xL | [1] |

| Binding Affinity (Kᵢ) | < 1 nM for Bcl-2 and Bcl-xL | [1] |

| Cellular Potency (IC₅₀) | ~20 nM (in H146 and H1147 small-cell lung cancer cell lines) | [1] |

Solubility and Preparation of Stock Solutions

While specific solubility data for this compound is not extensively published, based on its chemical structure as a derivative of 4,5-diphenyl-1H-pyrrole-3-carboxylic acid and general practices for similar small molecule inhibitors, it is expected to have low aqueous solubility and good solubility in organic solvents.[2][3] Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.[2][4]

Materials Required:

-

This compound powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Calibrated pipettes

Protocol for Preparing a 10 mM Stock Solution:

-

Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

-

Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 1.066 mg of this compound.

-

Dissolution: Add the appropriate volume of sterile DMSO to the vial containing the this compound powder. For a 10 mM stock solution, add 100 µL of DMSO for every 1.066 mg of compound.

-

Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid in dissolution if necessary.

-

Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Note: For cell culture experiments, it is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5%.[5] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Experimental Protocols

Cell Viability Assay (e.g., MTT or CellTiter-Glo® Assay)